Inhibitory Potency at HSD17B13
In a biochemical assay measuring estradiol conversion, Hsd17B13-IN-78 demonstrates an IC50 of <0.1 μM . This potency is notably lower than that of the advanced inhibitor BI-3231, which achieves an IC50 of 1 nM in the same assay format, and Compound 32, which has an IC50 of 2.5 nM [1]. This 100-fold to 40-fold difference in potency is a critical parameter for users who require a highly potent inhibitor for maximal target engagement in vitro or in vivo [1].
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | <0.1 μM (100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM; Compound 32: 2.5 nM |
| Quantified Difference | Hsd17B13-IN-78 is approximately 40- to 100-fold less potent than the comparators. |
| Conditions | Biochemical assay using estradiol as substrate. |
Why This Matters
Researchers requiring near-complete target inhibition may find Hsd17B13-IN-78 insufficient, whereas those seeking a moderate inhibitor to study partial inhibition or scaffold-specific effects may find it a valuable alternative.
- [1] Journal of Medicinal Chemistry. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. 2025, 68(11), 11127-11148. View Source
